molecular formula C10H5BrN2O2 B13339665 6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile

Katalognummer: B13339665
Molekulargewicht: 265.06 g/mol
InChI-Schlüssel: YXKQZUFFZMTIPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile typically involves the bromination of 2,4-dihydroxyquinoline-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, ensuring the purity of the final product, and implementing safety measures to handle bromine and other hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline-2,4-dione or dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is not fully understood. like other quinoline derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 8-Bromo-4-chloroquinoline

Uniqueness

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both hydroxyl and cyano groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and biological applications .

Eigenschaften

Molekularformel

C10H5BrN2O2

Molekulargewicht

265.06 g/mol

IUPAC-Name

6-bromo-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2O2/c11-5-1-2-8-6(3-5)9(14)7(4-12)10(15)13-8/h1-3H,(H2,13,14,15)

InChI-Schlüssel

YXKQZUFFZMTIPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=C(C(=O)N2)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.